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Fructosyllysine(1+) -

Fructosyllysine(1+)

Catalog Number: EVT-10956462
CAS Number:
Molecular Formula: C12H25N2O7+
Molecular Weight: 309.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fructosyllysine(1+) is an amino-acid cation comprising fructosyllysine having a deprotonated carboxy group and both amino groups protonated; major species at pH 7.3. It is a conjugate acid of a fructosyllysine.
Fructoselysine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Overview

Fructosyllysine is a compound formed through the Maillard reaction, which occurs between reducing sugars and amino acids. Specifically, it is an Amadori product derived from the reaction of fructose with lysine. This compound has garnered interest due to its potential implications in nutrition and health, particularly in relation to glycation processes that can affect protein functionality and contribute to various diseases.

Source

Fructosyllysine can be synthesized from natural sources containing lysine and fructose. It is often studied in the context of food science, nutrition, and biochemistry, where it may be found in processed foods that undergo heat treatment, leading to the Maillard reaction.

Classification

Fructosyllysine is classified as a glycation product, specifically an Amadori compound. It falls under the broader category of advanced glycation end-products (AGEs), which are implicated in aging and the development of chronic diseases such as diabetes and cardiovascular conditions.

Synthesis Analysis

Methods

The synthesis of fructosyllysine typically involves the following methods:

  1. Reflux Reaction: A common method involves refluxing lysine with fructose in an alcoholic solution at elevated temperatures (40-90°C) for several hours. This process facilitates the formation of the Amadori compound through a series of reactions involving dehydration and rearrangement .
  2. Solid-Phase Synthesis: Recent advancements have introduced solid-phase synthesis techniques that utilize protected forms of lysine and fructose derivatives. This method allows for site-specific synthesis of fructosyllysine derivatives with high yields and purity .

Technical Details

The preparation often requires careful control of reaction conditions, including temperature, pH, and reaction time. The use of protective groups on amino acids can enhance selectivity and yield during synthesis. For instance, Nα-Fmoc-lysine can be used to protect the amino group while allowing for subsequent reactions with fructose .

Molecular Structure Analysis

Structure

Fructosyllysine has a complex molecular structure characterized by a lysine backbone linked to a fructose moiety. The molecular formula is C₁₂H₂₄N₂O₇, with a relative molecular weight of 308.33 g/mol.

Data

  • Molecular Weight: 308.33 g/mol
  • Chemical Formula: C₁₂H₂₄N₂O₇
  • Structural Features: The structure includes an amino group from lysine and a ketose sugar (fructose), which contributes to its reactivity and biological properties.
Chemical Reactions Analysis

Reactions

Fructosyllysine undergoes various chemical reactions, primarily related to its role as an Amadori product:

  1. Dehydration Reactions: Under certain conditions, fructosyllysine can dehydrate to form more complex glycation products.
  2. Hydrolysis: In acidic or enzymatic conditions, fructosyllysine can hydrolyze back into its constituent parts—lysine and fructose—releasing free amino acids .

Technical Details

The stability of fructosyllysine under physiological conditions is significant as it influences its bioavailability and metabolic fate. Studies indicate that it can be absorbed intact following gastrointestinal digestion .

Mechanism of Action

Process

The mechanism by which fructosyllysine exerts its effects primarily involves its interaction with proteins through glycation:

  1. Glycation Process: Fructosyllysine forms when fructose reacts with lysine residues in proteins, leading to structural changes that can impair protein function.
  2. Biological Impact: The accumulation of fructosyllysine and other glycation products is associated with oxidative stress and inflammation, contributing to various pathophysiological conditions.

Data

Research indicates that fructosyllysine may influence metabolic pathways related to insulin sensitivity and protein turnover .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Fructosyllysine is relatively stable under neutral pH but may degrade under extreme conditions (high temperatures or acidic environments).
  • Reactivity: It can participate in further glycation reactions or hydrolyze back into its components depending on environmental conditions.
Applications

Scientific Uses

Fructosyllysine has several applications in scientific research:

  1. Biomarker for Glycation: It serves as a biomarker for assessing dietary intake of sugars and their effects on protein glycation.
  2. Nutritional Studies: Its role in food science is significant for understanding the implications of heat processing on nutritional quality.
  3. Health Research: Investigations into its effects on chronic diseases related to glycation are ongoing, particularly concerning diabetes management and prevention strategies .

Properties

Product Name

Fructosyllysine(1+)

IUPAC Name

(2S)-2-azaniumyl-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]azaniumyl]hexanoate

Molecular Formula

C12H25N2O7+

Molecular Weight

309.34 g/mol

InChI

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/p+1/t7-,9+,10+,11+/m0/s1

InChI Key

BFSYFTQDGRDJNV-AYHFEMFVSA-O

Canonical SMILES

C(CC[NH2+]CC(=O)C(C(C(CO)O)O)O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CC[NH2+]CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)[O-])[NH3+]

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